molecular formula C14H15ClN4 B071514 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile CAS No. 180903-14-4

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

Cat. No. B071514
CAS RN: 180903-14-4
M. Wt: 274.75 g/mol
InChI Key: HKCFCHLGYDCCSP-UHFFFAOYSA-N
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Description

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile is a versatile compound that has garnered interest in various fields of chemical research due to its unique structural and functional properties. This compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules and materials with potential applications in medicinal chemistry and agriculture.

Synthesis Analysis

A novel and efficient route for the synthesis of this compound involves the preparation of pyrazole bromide from potassium tricyanomethanide, accomplished in two steps with good yield. This process features a selective Sandmeyer reaction, offering a more versatile synthesis approach than previously possible (Bobko et al., 2012).

Molecular Structure Analysis

Crystal and molecular structure studies reveal that the pyrazole ring in this compound is substituted with amino, carbonitrile, and chloroethyl groups, stabilized by intermolecular N-H…N and C-H…Cl interactions, leading to a centrosymmetric dimer formation (Fathima et al., 2014).

Chemical Reactions and Properties

The reactivity of related compounds under various conditions has been extensively studied, indicating the potential for acylation of the amino group, leading to the formation of corresponding amides, demonstrating the compound's versatility in chemical reactions (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

Although specific studies directly detailing the physical properties of this compound are not available, related research on structurally similar compounds provides insights into their crystalline structure, demonstrating the influence of intermolecular hydrogen bonding and crystal packing effects on their physical state (Jasinski et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on its reactivity and interaction with various chemical agents. These interactions highlight the compound's functional versatility and its potential as a building block for synthesizing a wide range of chemical entities (Dotsenko et al., 2020).

Scientific Research Applications

Synthesis and Reactivity

Synthesis and Chemical Reactivity : The compound 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile has been explored in various synthetic routes and its reactivity with different reagents has been studied. For instance, its involvement in the synthesis of pyrazolopyrimidines and tetrazoles has been documented, indicating its potential as a versatile intermediate in the formation of complex heterocyclic compounds. This reactivity opens up avenues for creating a range of derivatives with potential applications in material science and as pharmacophores in drug discovery (Faria et al., 2013), (Mironovich & Shcherbinin, 2014).

Structural Studies

Crystallography and Molecular Structure : Detailed crystallographic studies provide insights into the molecular structure of derivatives of this compound. These studies are fundamental in understanding the chemical behavior and potential binding mechanisms of these molecules, which is crucial for their application in various scientific fields, including medicinal chemistry and material science. The analysis of hydrogen bonding patterns and crystal packing can reveal information on the stability and solubility of these compounds (Mu et al., 2012), (Jasinski et al., 2008).

Advanced Applications

Material Science and Corrosion Inhibition : The derivatives of this compound have shown potential in material science, particularly in the context of corrosion inhibition. The study of these compounds can lead to the development of new materials with enhanced resistance to corrosion, which has significant implications for industrial applications, including the protection of metals and alloys (Yadav et al., 2016).

Biological Interactions

Biological Activity and Cytotoxicity : Research into the biological activity of derivatives of this compound has led to the discovery of compounds with significant biological effects, including cytotoxicity against cancer cells. These findings are pivotal for the development of new therapeutic agents and highlight the compound's potential in medicinal chemistry (Al-Adiwish et al., 2017).

properties

IUPAC Name

5-amino-1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFCHLGYDCCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372650
Record name 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180903-14-4
Record name 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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